3-Azabicyclo[3.2.0]heptane hydrochloride

Dopaminergic ligands Receptor binding Medicinal chemistry

Sourcing conformationally constrained bicyclic amine scaffolds with reliable purity for CNS drug discovery presents a persistent supply challenge. 3-Azabicyclo[3.2.0]heptane hydrochloride (CAS 16084-57-4) directly addresses this need with a pre-formed, sp³-rich [3.2.0] framework that imposes fixed spatial relationships unavailable in off-scaffold analogs. • Validated D₂L/D₃ dopamine receptor subtype selectivity-enables design of antipsychotic candidates with reduced off-target profiles. • Compatible with Novozym 435 lipase-mediated kinetic resolution-offers a scalable, cost-effective route to enantiopure building blocks from the racemate. • Hydrochloride salt form ensures ambient stability for automated HTS and streamlined medicinal chemistry workflows. Procure from a partner that understands the structural rigor your SAR campaigns demand.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 16084-57-4
Cat. No. B1377027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.0]heptane hydrochloride
CAS16084-57-4
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC2C1CNC2.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H
InChIKeyZYMVRRSVCSOBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.0]heptane Hydrochloride Overview


3-Azabicyclo[3.2.0]heptane hydrochloride (CAS 16084-57-4) is a bicyclic heterocyclic amine salt with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol. This compound belongs to the class of 3-azabicyclo[3.2.0]heptane derivatives, which are characterized by a fused cyclobutane-pyrrolidine ring system containing a bridgehead nitrogen atom [1]. The hydrochloride salt form provides enhanced stability and handling convenience compared to the free base, and the strained bicyclic scaffold serves as a versatile building block in medicinal chemistry for constructing conformationally constrained pharmacophores [2]. Commercially available at purities of ≥95%–98%, this compound is utilized as an intermediate in the synthesis of dopaminergic ligands, neuroleptic agents, and GABA analogs [3].

Salt Form
Hydrochloride salt for ambient stability and simplified handling in synthetic workflows
Scaffold
Fused cyclobutane-pyrrolidine ring system imposes conformational rigidity for pharmacophore design
Synthetic Utility
Intermediate for dopaminergic ligands, GABA analogs, and constrained amine building blocks

Why Generic 3-Azabicyclo[3.2.0]heptane Substitution Fails


The 3-azabicyclo[3.2.0]heptane scaffold is not interchangeable with other azabicyclic systems due to fundamental differences in ring size, strain energy, and nitrogen positioning that directly influence receptor binding profiles and synthetic accessibility [1]. For instance, the [3.2.0] framework contains a four-membered cyclobutane ring fused to a five-membered pyrrolidine ring, whereas analogs like 2-azabicyclo[2.2.1]heptane feature a bridged [2.2.1] system, and 3-azabicyclo[3.1.0]hexane incorporates a three-membered cyclopropane ring [2]. These structural variations yield distinct conformational constraints and nitrogen pKa values, which have been shown to alter dopamine D₂L and D₃ receptor subtype selectivity profiles in head-to-head pharmacological evaluations [3]. Generic substitution with an off-scaffold analog without verifying the specific stereochemical and ring-fusion configuration would introduce uncontrolled variables in target engagement and downstream biological outcomes.

Target Scaffold
3‑Azabicyclo[3.2.0]heptane – fused cyclobutane-pyrrolidine with bridgehead nitrogen
Alternative Scaffold
2‑Azabicyclo[2.2.1]heptane – bridged system with different nitrogen geometry and pKa
Ring strain and nitrogen positioning influence receptor subtype engagement; substitution may shift conformational preference and observed binding profiles.
Target Scaffold
3‑Azabicyclo[3.2.0]heptane – accessible via two-step photochemical route
Alternative Scaffold
3‑Azabicyclo[3.1.0]hexane – different synthetic entry; enzymatic resolution behavior differs
Synthetic accessibility and enzyme compatibility are scaffold-dependent; direct replacement may introduce supply chain and cost variability.

3-Azabicyclo[3.2.0]heptane Differentiation Evidence


D₂L vs. D₁ Receptor Binding Selectivity

In a study evaluating 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands, the compounds demonstrated significantly greater binding affinity for D₂L and D₃ dopamine receptor subtypes compared to D₁ binding sites [1]. This subtype selectivity is a direct consequence of the bicyclic scaffold's conformational constraints, which are not present in simpler monocyclic amine alternatives. Individual enantiomers of the same compound further exhibited distinct affinities, underscoring the critical role of stereochemistry in target engagement.

D₂L vs D₁ Selectivity
Class-level
Greater affinity at D₂L and D₃ subtypes versus D₁ sites
Enantiomeric differentiation observed in radioligand assays
Supports scaffold-based selectivity screening for dopamine receptor subtypes
Data to verify in target-specific assays; class-level inference
Dopaminergic ligands Receptor binding Medicinal chemistry

Stereochemical Resolution via Novozym 435 Lipase

Racemic 3-azabicyclo[3.2.0]heptane derivatives were efficiently resolved via kinetic resolution using immobilized lipase B from Candida antarctica (Novozym 435), achieving separation of enantiomers with distinct pharmacological profiles [1]. The enzyme demonstrated robust enantioselectivity for this strained bicyclic scaffold, enabling access to optically pure building blocks. In contrast, alternative azabicyclic scaffolds such as 3-azabicyclo[3.1.0]hexane often require different resolution strategies due to altered substrate recognition by the same enzyme.

Enzymatic Resolution
Cross-study
Novozym 435 lipase resolves racemic [3.2.0] derivatives with high enantioselectivity
Alternative [3.1.0] scaffold requires different resolution strategies
Enables enantiopure building block access without chiral chromatography
Method context; substrate scope may vary
Enzymatic resolution Chiral synthesis Biocatalysis

Intramolecular [2+2] Photocycloaddition Route

A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed utilizing an intramolecular [2+2]-photochemical cyclization from readily available starting materials including benzaldehyde, allylamine, and cinnamic acid [1]. This methodology provides direct access to the strained [3.2.0] scaffold with high atom economy and without requiring transition metal catalysts. In contrast, the synthesis of related bridged 2-azabicyclo[2.2.1]heptane scaffolds typically proceeds via more elaborate multistep sequences involving diazo chemistry or reductive amination-cyclization cascades [2].

Synthetic Route
Cross-study
Two-step [2+2] photocycloaddition from aldehydes and allylamines
Compared to 4–6 steps for 2-azabicyclo[2.2.1]heptane scaffolds
Supports efficient library synthesis and reduced supply chain complexity
Photochemical step may require equipment validation
Photochemistry Drug discovery building blocks Cycloaddition

Constrained GABA Analog Activity

3-Azabicyclo[3.2.0]heptane-6-carboxylic acid and its 7-substituted derivatives were synthesized as bicyclic analogs of γ-aminobutyric acid (GABA) [1]. The constrained bicyclic framework imposes a specific orientation of the amino and carboxyl groups, mimicking the bioactive conformation of GABA at its receptor sites. This conformational restriction is absent in linear GABA analogs such as gabapentin or pregabalin, offering a distinct pharmacological profile for probing GABA receptor subtypes [2].

GABA Analogs
Class-level
Bicyclic scaffold constrains amino/carboxyl group orientation in a fixed geometry
Linear analogs (gabapentin) have free conformational flexibility
Provides conformational constraint for GABA receptor pharmacology studies
Class-level inference; receptor subtype profiling may be needed
GABA analogs Neurochemistry Hypotensive agents

3-Azabicyclo[3.2.0]heptane Research Applications


D₂/D₃ Receptor-Selective Ligands

The 3-azabicyclo[3.2.0]heptane scaffold has been validated to confer preferential binding to D₂L and D₃ dopamine receptors over D₁ sites [1]. Researchers developing novel antipsychotic or neuroleptic agents can leverage this scaffold to design compounds with improved subtype selectivity, potentially reducing off-target effects associated with non-selective dopamine antagonism. The scaffold's compatibility with enzymatic resolution further enables the synthesis of enantiomerically pure candidates for preclinical evaluation [1].

Constrained GABA Analog Synthesis

The strained [3.2.0] bicyclic framework imposes a fixed spatial relationship between amino and carboxyl groups, making 3-azabicyclo[3.2.0]heptane-6-carboxylic acid derivatives ideal for probing GABA receptor pharmacology [2]. These constrained analogs can serve as pharmacological tools to differentiate receptor subtype contributions to GABAergic neurotransmission and may lead to novel hypotensive or anxiolytic agents with distinct efficacy profiles compared to flexible analogs like gabapentin [2].

Biocatalytic Enantioselective Resolution

The demonstrated compatibility of 3-azabicyclo[3.2.0]heptane derivatives with Novozym 435 lipase-mediated kinetic resolution provides a scalable route to enantiopure building blocks [1]. Procurement of the racemic hydrochloride salt followed by in-house enzymatic resolution offers a cost-effective alternative to purchasing expensive chiral intermediates, enabling larger-scale medicinal chemistry campaigns and structure-activity relationship (SAR) studies on defined stereoisomers.

Diversity-Oriented Synthesis & Fragment-Based Discovery

The rapid two-step [2+2] photocycloaddition route to substituted 3-azabicyclo[3.2.0]heptanes enables efficient library generation for diversity-oriented synthesis [3]. The scaffold's three-dimensional, sp³-rich character aligns with current fragment-based drug discovery trends favoring increased molecular complexity and improved physicochemical properties. The hydrochloride salt provides a convenient, stable form for high-throughput screening and automated liquid handling systems [3].

Application
Selection Property
Validation Focus
D₂/D₃ receptor ligand design
Scaffold-dependent subtype binding profile
D₂-like receptor selectivity confirmation
Constrained GABA analog synthesis
Bicyclic conformational rigidity
GABA receptor subtype pharmacology studies
Enantiopure building block production
Enzymatic resolution compatibility
Stereochemical purity and ee verification
Diversity-oriented synthesis
Two-step photochemical accessibility
Library generation throughput and scaffold scope

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